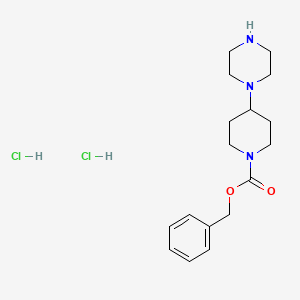![molecular formula C14H25BN2O3 B1412837 1-(2-Propoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole CAS No. 2246812-75-7](/img/structure/B1412837.png)
1-(2-Propoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Vue d'ensemble
Description
1-(2-Propoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (or 1-PEP-4-TMD) is an organic compound composed of a pyrazole ring with a propoxyethyl group attached to the nitrogen atom of the ring and a tetramethyl-[1,3,2]dioxaborolan-2-yl moiety attached to the carbon atom of the ring. It is a relatively new compound, first synthesized in 2019, and is of interest due to its potential applications in scientific research.
Applications De Recherche Scientifique
1-PEP-4-TMD has a variety of potential applications in scientific research. It has been used as a substrate for enzyme-catalyzed reactions, as a reagent for the synthesis of other compounds, and as a tool for studying the structure and function of proteins. It has also been used as a fluorescent probe for imaging cellular processes in live cells.
Mécanisme D'action
1-PEP-4-TMD has been shown to interact with proteins in a variety of ways. It can bind to proteins through hydrophobic interactions, hydrogen bonding, and electrostatic interactions. It can also form complexes with proteins, allowing it to be used as a fluorescent probe for studying protein structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-PEP-4-TMD have yet to be fully explored. However, preliminary studies suggest that it may be useful in the study of enzyme-catalyzed reactions, as well as in the study of protein structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
1-PEP-4-TMD has several advantages for use in laboratory experiments. It is relatively inexpensive to synthesize and is stable under a variety of conditions. It is also relatively non-toxic and has a low molecular weight, making it easy to handle and store. However, it is not soluble in water, so it must be dissolved in an organic solvent before it can be used in experiments.
Orientations Futures
1-PEP-4-TMD has a variety of potential applications in scientific research. Future research should focus on exploring the biochemical and physiological effects of this compound, as well as its potential uses in the study of enzyme-catalyzed reactions, protein structure and function, and cellular processes. In addition, further research should focus on developing new methods for synthesizing 1-PEP-4-TMD, as well as improving existing methods for its synthesis. Finally, research should also focus on developing new applications for 1-PEP-4-TMD, such as its potential use as a drug delivery system or as a fluorescent probe for imaging cellular processes.
Propriétés
IUPAC Name |
1-(2-propoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BN2O3/c1-6-8-18-9-7-17-11-12(10-16-17)15-19-13(2,3)14(4,5)20-15/h10-11H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCDPSUFSUEJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCOCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



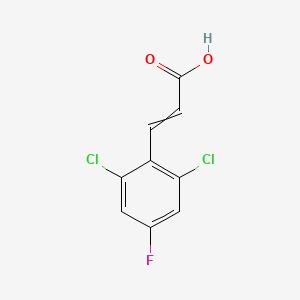
![1-[4-(3-Chlorophenoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1412759.png)
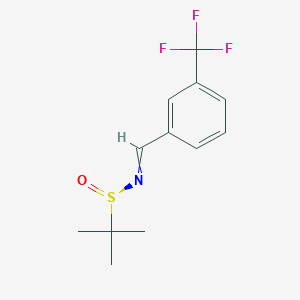


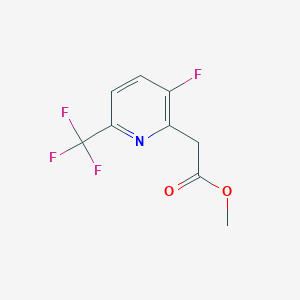
![(6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B1412769.png)
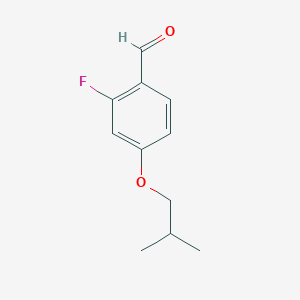

![1-[4-(3,5-Dichlorophenoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1412772.png)

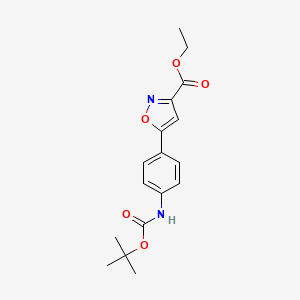
![5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1412775.png)
